![molecular formula C15H17NO2S B6536677 4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-26-1](/img/structure/B6536677.png)
4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide is an organic compound that features a benzamide core substituted with a propan-2-yloxy group and a thiophen-3-ylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzoic acid.
Amidation Reaction: The 4-(propan-2-yloxy)benzoic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with thiophen-3-ylmethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the amidation step and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkoxy-substituted benzamides.
科学的研究の応用
4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring and benzamide core can participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-(propan-2-yloxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzamide.
4-(propan-2-yloxy)benzoic acid: Lacks the thiophen-3-ylmethyl group.
N-[(thiophen-3-yl)methyl]benzamide: Lacks the propan-2-yloxy group.
Uniqueness
4-(propan-2-yloxy)-N-[(thiophen-3-yl)methyl]benzamide is unique due to the presence of both the propan-2-yloxy and thiophen-3-ylmethyl groups, which can confer distinct chemical and biological properties
特性
IUPAC Name |
4-propan-2-yloxy-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-11(2)18-14-5-3-13(4-6-14)15(17)16-9-12-7-8-19-10-12/h3-8,10-11H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFBJAFHOGHCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
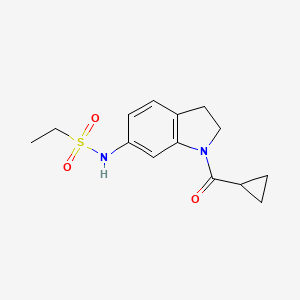




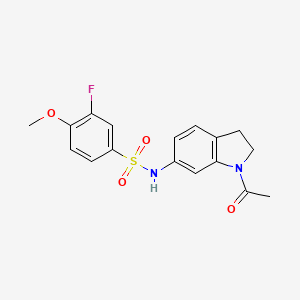
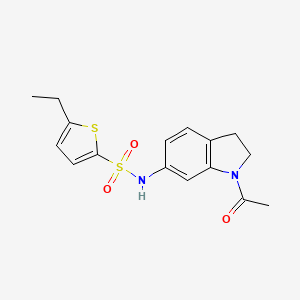
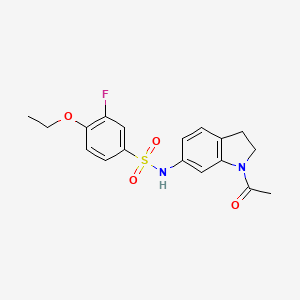
![2-methyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536660.png)
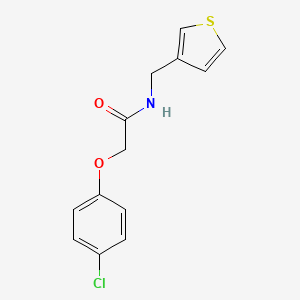
![methyl 4-{[(thiophen-3-yl)methyl]carbamoyl}benzoate](/img/structure/B6536689.png)
![2-(4-chlorophenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536691.png)

![N-[(thiophen-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6536693.png)
